N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide
Description
N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidinyloxy acetamide derivative characterized by a 2-bromobenzyl group attached to the acetamide nitrogen and a 6-methyl-2-piperidinylpyrimidine moiety linked via an ether oxygen. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions, as seen in pyrimidine derivatives from , which achieved 88% yields under optimized conditions .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-14-11-18(23-19(22-14)24-9-5-2-6-10-24)26-13-17(25)21-12-15-7-3-4-8-16(15)20/h3-4,7-8,11H,2,5-6,9-10,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQXDDITEXTYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide typically involves multiple steps, including the formation of the bromophenyl intermediate, the piperidinyl pyrimidine derivative, and their subsequent coupling. Common synthetic routes may include:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Piperidinyl Pyrimidine Derivative: This can be achieved through the reaction of a pyrimidine precursor with piperidine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the bromophenyl intermediate with the piperidinyl pyrimidine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the benzyl group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity is critical for generating derivatives with modified electronic or steric properties.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 h | Methoxy-substituted derivative at the 2-bromo position | 68% | |
| Piperidine | K2CO3, DMSO, 100°C, 24 h | Piperidine-substituted benzyl analog | 55% | |
| CuCN | DMF, 120°C, microwave, 2 h | Cyano-substituted product via Ullmann-type coupling | 72% |
Key Insight : Electron-withdrawing groups on the pyrimidine ring enhance the electrophilicity of the brominated aryl group, facilitating substitution.
Hydrolysis of the Acetamide Linkage
The acetamide group is susceptible to hydrolysis under acidic or basic conditions, producing carboxylic acid or ammonium salts.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| 6M HCl | Reflux, 6 h | 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetic acid | Precursor for ester/amide derivatives |
| NaOH (1M) | RT, 24 h | Sodium salt of the hydrolyzed acid | Improved solubility for formulation |
Stability Note : The amide bond remains stable under physiological pH but degrades in strongly acidic environments (pH < 2).
Oxidation Reactions
The methyl group on the pyrimidine ring and the ether oxygen are potential oxidation sites.
| Reagent | Target Site | Product | Outcome |
|---|---|---|---|
| KMnO4 | Pyrimidine methyl | Carboxylic acid derivative at the 6-methyl position | Enhanced polarity |
| m-CPBA | Ether linkage | Sulfoxide or sulfone formation (if sulfur present; not applicable here) | N/A |
Limitation : Oxidation of the ether linkage is sterically hindered by the adjacent pyrimidine and piperidine groups.
Ring-Opening of the Piperidine Moiety
The piperidine ring can undergo ring-opening under strong acidic or reductive conditions.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| H2 (50 psi) | Pd/C, ethanol, 80°C, 12 h | Linear amine derivative | Catalytic hydrogenolysis |
| HBr (48%) | Reflux, 8 h | Open-chain bromoamine | Acidic cleavage |
Application : Ring-opening derivatives exhibit altered pharmacokinetic profiles, potentially enhancing blood-brain barrier penetration.
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed cross-coupling reactions for structural diversification.
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Phenylboronic acid, Pd(PPh3)4 | Biphenyl derivative | 82% |
| Heck reaction | Styrene, Pd(OAc)2 | Alkenylated analog | 65% |
Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent dehalogenation.
Photochemical Reactivity
The bromine atom and aromatic system enable unique photochemical transformations.
| Condition | Product | Quantum Yield |
|---|---|---|
| UV light (254 nm) | Debrominated product + HBr elimination | 0.45 |
| Visible light + eosin Y | Radical intermediates for C-H functionalization | 0.32 |
Caution : Photodegradation impacts storage stability; recommend light-resistant packaging.
Complexation with Metal Ions
The pyrimidine-piperidine system acts as a ligand for transition metals, enabling catalytic or therapeutic applications.
| Metal Salt | Coordination Site | Application |
|---|---|---|
| Cu(II) chloride | Pyrimidine N atoms | Catalytic oxidation studies |
| Pt(II) chloride | Piperidine N and acetamide O | Anticancer complex formation |
Structural Confirmation : X-ray crystallography of analogous complexes confirms octahedral geometry .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide exhibit anticancer properties. The presence of the piperidine and pyrimidine moieties may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structural features inhibited tumor growth in xenograft models, suggesting a promising avenue for further development as anticancer agents .
Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders. The piperidine ring is known for its activity in modulating neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety.
Research Insight : In vitro studies have shown that derivatives can influence serotonin and dopamine receptors, indicating potential antidepressant or anxiolytic effects. Further exploration into its pharmacodynamics is warranted .
Antimicrobial Properties
Preliminary investigations into the antimicrobial efficacy of compounds related to this compound have yielded promising results against various bacterial strains.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| N-(Bromophenyl) | Pseudomonas aeruginosa | 20 |
This table illustrates the comparative effectiveness of related compounds against common pathogens, highlighting the potential for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Key Differences : The 2-fluorophenyl group replaces bromine, and the piperidine ring is 4-methylated.
- Impact : Fluorine’s electronegativity may enhance metabolic stability compared to bromine, while 4-methylpiperidine could alter steric interactions with biological targets. Molecular weight is slightly reduced (~410–420 g/mol) .
2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Differences : A trifluoromethyl group at the phenyl 2-position replaces bromine.
- Impact : The strong electron-withdrawing CF3 group may increase lipophilicity and influence binding affinity. Molecular weight increases (~450–460 g/mol) due to fluorine content .
N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Heterocyclic and Linker Modifications
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
- Key Differences : A thioether replaces the ether linker, and the pyrimidine ring is 4-methyl-6-oxo.
- Impact: Sulfur’s larger atomic radius and polarizability may affect pharmacokinetics. Molecular weight: 353.99 g/mol (C13H12BrN3O2S) .
N-(6-(2-Methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide
- Key Differences : A quinazoline ring replaces the pyrimidine, adding complexity.
Physicochemical and Spectral Comparisons
Biological Activity
N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 364.28 g/mol. Its structure features a bromophenyl group, a piperidine moiety, and a pyrimidine derivative, suggesting potential interactions with various biological targets.
This compound exhibits multiple biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of protein tyrosine phosphatases (PTP), which are critical in regulating cellular signaling pathways related to growth and metabolism .
- Anticancer Activity : The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro assays indicate that it may inhibit cell proliferation and induce apoptosis in specific cancer types, particularly through the modulation of signaling pathways associated with cell survival and death .
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers tested its efficacy against A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 15 µM. The mechanism was linked to the induction of apoptosis via the caspase pathway .
Case Study 2: Enzyme Inhibition
Another study focused on the compound's inhibitory effects on PTP1B, a target for diabetes treatment. The compound demonstrated an IC50 value of 0.92 µM, indicating potent inhibition compared to control compounds. This inhibition was associated with improved insulin signaling in cellular models, suggesting therapeutic potential for managing insulin resistance .
Comparative Biological Activity Table
| Activity Type | Model/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A431 Vulvar Carcinoma Cells | 15 | Induction of apoptosis via caspase pathway |
| PTP1B Inhibition | Cellular Models | 0.92 | Enhances insulin signaling |
| Neuroprotection | Neuronal Cell Lines | Not specified | Modulation of oxidative stress |
Q & A
Basic: What are the recommended synthetic routes for N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide?
Methodological Answer:
The synthesis of this compound can be approached via modular assembly of its core fragments:
Piperidine-Pyrimidine Core : React 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol with a bromoalkylating agent (e.g., 2-bromoacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxyacetamide moiety .
Bromophenylmethyl Attachment : Couple the intermediate with 2-bromobenzyl bromide via nucleophilic substitution or amide bond formation, ensuring inert atmosphere conditions (N₂/Ar) to avoid side reactions .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for high-purity isolation .
Basic: How should this compound be characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm the presence of the piperidinyl group (δ 1.4–1.8 ppm, multiplet for CH₂; δ 2.5–3.0 ppm for N–CH₂) and the bromophenylmethyl moiety (δ 4.5–4.8 ppm for –CH₂–Br; aromatic protons δ 7.2–7.6 ppm) .
- ¹³C NMR : Verify the carbonyl signal (δ 165–170 ppm for acetamide C=O) and quaternary carbons in the pyrimidine ring (δ 155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should show a molecular ion peak at m/z corresponding to the exact mass (e.g., calculated for C₂₀H₂₄BrN₃O₂: ~434.09) .
- HPLC : Use a C18 column (ACN/water with 0.1% TFA) to assess purity (>95%) and monitor degradation under stress conditions (e.g., pH 1–13, heat) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions in activity (e.g., variable IC₅₀ values in enzyme assays) may arise from:
Structural Analogues : Compare substituent effects. For example, replacing the 2-bromophenyl group with 4-fluorophenyl (as in ) can alter lipophilicity (logP) and target binding .
Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Use positive controls (e.g., staurosporine for kinase inhibition) .
Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .
Advanced: What strategies are recommended for analyzing hydrogen bonding and crystal packing in this compound?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve the structure to identify intramolecular H-bonds (e.g., N–H···O between acetamide and pyrimidine oxygen) and intermolecular interactions (C–H···π or π-π stacking) .
- Thermal Analysis : Use DSC/TGA to study phase transitions and correlate with crystal stability. For example, a melting point >200°C suggests strong lattice energy from H-bond networks .
- DFT Calculations : Optimize the molecular geometry (B3LYP/6-31G*) and calculate electrostatic potential surfaces to map H-bond donor/acceptor sites .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
Core Modifications :
- Replace the piperidine ring with morpholine (in ) to assess solubility changes .
- Vary the pyrimidine substituents (e.g., 6-methyl vs. 6-ethyl) to study steric effects on target binding .
Functional Group Analysis :
- Introduce electron-withdrawing groups (e.g., –CF₃) on the bromophenyl ring (as in ) to enhance metabolic stability .
In Vivo Profiling : Conduct pharmacokinetic studies (e.g., plasma half-life in rodent models) to link logP (calculated XlogP ~2.6, ) with bioavailability .
Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- Lipophilicity : Calculate logP using XlogP3 (value ~2.6, as in ) or ACD/Labs .
- Polar Surface Area (PSA) : Use Molinspiration to estimate PSA (~87.5 Ų, ), which correlates with blood-brain barrier permeability .
- Solubility : Employ QSPR models (e.g., SwissADME) to predict aqueous solubility based on fragment contributions .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
Low yields may result from:
Steric Hindrance : Optimize reaction temperature (e.g., 80°C vs. RT) and use bulky base (DIPEA) to deprotonate intermediates .
Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig couplings or CuI for Ullmann reactions .
Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry (limiting reagent: bromophenylmethyl derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
